molecular formula C7H3ClN4 B6189052 4-azido-3-chlorobenzonitrile CAS No. 1515736-24-9

4-azido-3-chlorobenzonitrile

Cat. No. B6189052
CAS RN: 1515736-24-9
M. Wt: 178.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-3-chlorobenzonitrile (4-ACB) is an organic compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of applications, ranging from synthesis to medicinal chemistry. 4-ACB is an important reagent in the synthesis of various compounds and is a useful tool in medicinal chemistry.

Scientific Research Applications

4-azido-3-chlorobenzonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as peptides and nucleotides. It has also been used in medicinal chemistry to synthesize various drugs and other pharmaceutical compounds. Additionally, this compound has been used in the study of enzyme activity and in the study of protein-ligand interactions.

Mechanism of Action

4-azido-3-chlorobenzonitrile is an electrophilic reagent, and its mechanism of action involves the formation of a covalent bond between the this compound molecule and the target molecule. This covalent bond is formed through a nucleophilic attack of the target molecule on the this compound molecule, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase. It has also been found to inhibit the growth of cancer cells and to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have anti-microbial effects, as well as to reduce the levels of cholesterol in the blood.

Advantages and Limitations for Lab Experiments

The use of 4-azido-3-chlorobenzonitrile in lab experiments has a number of advantages. It is a versatile reagent that can be used to synthesize a variety of compounds, and it is relatively inexpensive. Additionally, it is a relatively safe reagent that is not highly toxic. However, there are some limitations to the use of this compound in lab experiments. It is not as stable as other reagents, and it can be difficult to handle and store. Additionally, it is not suitable for use in the synthesis of certain compounds, such as peptides and nucleotides.

Future Directions

There are a number of potential future directions for the use of 4-azido-3-chlorobenzonitrile in scientific research. For example, it could be used to synthesize new drugs or pharmaceutical compounds. Additionally, it could be used to study the effects of new compounds on enzymes, proteins, and other molecules. It could also be used to study the effects of new compounds on cancer cells and other cells. Finally, it could be used to study the effects of new compounds on the immune system and other physiological systems.

Synthesis Methods

4-azido-3-chlorobenzonitrile can be synthesized in two different ways. The first method involves the reaction of p-chlorobenzonitrile with sodium azide in the presence of a base, such as sodium hydroxide. The second method involves the reaction of 4-chlorobenzonitrile with sodium azide in the presence of a base. Both methods produce this compound in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-3-chlorobenzonitrile involves the conversion of 3-chlorobenzonitrile to 4-azido-3-chlorobenzonitrile through a series of reactions.", "Starting Materials": [ "3-chlorobenzonitrile", "Sodium azide", "Copper(I) iodide", "Sodium iodide", "Dimethyl sulfoxide (DMSO)", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzonitrile in DMSO and add sodium azide. Heat the mixture to 80°C for 24 hours to obtain 4-azido-3-chlorobenzonitrile.", "Step 2: In a separate flask, dissolve copper(I) iodide and sodium iodide in acetic acid. Add the product from step 1 to the flask and heat the mixture to 80°C for 4 hours.", "Step 3: Add hydrochloric acid to the mixture to adjust the pH to 1. Extract the product with ethyl acetate and wash with water.", "Step 4: Neutralize the product with sodium hydroxide and extract with ethyl acetate. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 4-azido-3-chlorobenzonitrile as a white solid." ] }

CAS RN

1515736-24-9

Molecular Formula

C7H3ClN4

Molecular Weight

178.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.